PylRS Activation Affinity: Cyc vs. D‑Prolyl‑Lysine vs. Natural Pyrrolysine
In the PylRS‑catalyzed ATP‑[³²P]PPi exchange assay, Nepsilon‑cyclopentyloxycarbonyl‑L‑lysine (Cyc) exhibits an apparent Kₘ of 670 μM for the Methanosarcina barkeri PylRS, compared to Kₘ = 500 μM for Nε‑D‑prolyl‑L‑lysine and Kₘ = 53 μM for the natural substrate pyrrolysine [1]. This represents an approximately 1.34‑fold higher Kₘ (lower apparent affinity) relative to D‑prolyl‑lysine, and a ~12.6‑fold loss of affinity relative to pyrrolysine. Despite the modestly higher Kₘ, Cyc nevertheless serves as a competent PylRS substrate, which Nε‑acetyl‑L‑lysine, Nε‑methyl‑L‑lysine, Nε‑formyl‑L‑lysine, and Nε‑L‑prolyl‑L‑lysine completely fail to do [1].
| Evidence Dimension | Apparent Kₘ for PylRS (ATP‑[³²P]PPi exchange) |
|---|---|
| Target Compound Data | Cyc Kₘ = 670 μM (0.67 mM) |
| Comparator Or Baseline | D‑prolyl‑lysine Kₘ = 500 μM; pyrrolysine Kₘ = 53 μM (Ref. 5 in source); Nε‑acetyl‑L‑lysine: background only |
| Quantified Difference | Cyc/D‑prolyl‑lysine Kₘ ratio = 1.34; Cyc/pyrrolysine Kₘ ratio = 12.6 |
| Conditions | 100 mM Hepes‑NaOH pH 7.2, 10 mM MgCl₂, 50 mM KCl, 5 mM DTT, 2 mM KF, 2 mM ATP, 2 mM [³²P]PPi, 200 nM recombinant M. barkeri PylRS, 37 °C; Cyc and D‑prolyl‑lysine concentrations varied from 300 μM to 3 mM |
Why This Matters
Demonstrates that only specific structural features (cyclopentyloxycarbonyl or D‑prolyl ring) permit PylRS activation, and among these, Cyc provides a uniquely stable carbamate linkage not present in other active analogs.
- [1] Polycarpo CR, et al. Pyrrolysine analogues as substrates for pyrrolysyl‑tRNA synthetase. FEBS Lett. 2006;580(28‑29):6695‑6700. Fig. 2A; main text lines 212‑215; Methods lines 106‑116. View Source
